![molecular formula C17H21N3O3S B2880897 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine CAS No. 2111909-99-8](/img/structure/B2880897.png)
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as MRS 2578 and is used as a potent and selective antagonist for P2Y6 receptors. This compound has various applications in biochemical and physiological research, and its mechanism of action has been studied extensively.
Mécanisme D'action
MRS 2578 acts as a competitive antagonist for P2Y6 receptors. It binds to the receptor site and prevents the binding of the endogenous ligand, UDP. This inhibition of P2Y6 receptor activation has been shown to have various effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
The inhibition of P2Y6 receptors by MRS 2578 has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. It can also modulate immune responses by affecting the activation and proliferation of immune cells. Additionally, MRS 2578 has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MRS 2578 has several advantages for lab experiments. It is a potent and selective antagonist for P2Y6 receptors, which allows researchers to study the specific effects of P2Y6 receptor inhibition. It is also stable and easy to handle, making it suitable for various experimental conditions. However, there are some limitations to using MRS 2578. It has low solubility in water, which can limit its use in some experiments. Additionally, its potency and selectivity for P2Y6 receptors may not be suitable for all research applications.
Orientations Futures
There are several future directions for the use of MRS 2578 in scientific research. One potential application is in the study of neurological disorders, as P2Y6 receptors have been implicated in neuroinflammation and neurodegeneration. Another potential direction is in the development of new anti-inflammatory and anti-tumor therapies, as MRS 2578 has shown promising effects in preclinical studies. Additionally, more research is needed to fully understand the mechanism of action of MRS 2578 and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of MRS 2578 involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-methylphenylacetonitrile with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then reacted with sodium methoxide and morpholine to form the final product, MRS 2578. This synthesis method has been optimized to produce high yields of pure MRS 2578.
Applications De Recherche Scientifique
MRS 2578 has been widely used in scientific research to study the function of P2Y6 receptors. These receptors are involved in various physiological processes, including inflammation, immune response, and cell proliferation. By using MRS 2578 as an antagonist, researchers can investigate the role of P2Y6 receptors in these processes.
Propriétés
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-3-5-15(6-4-14)7-10-24(21,22)20-8-9-23-17(13-20)16-11-18-19(2)12-16/h3-7,10-12,17H,8-9,13H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNESHYFNMALK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)

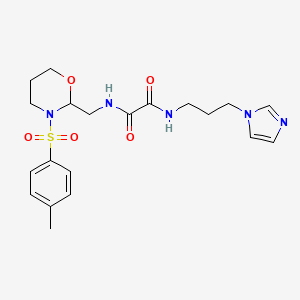

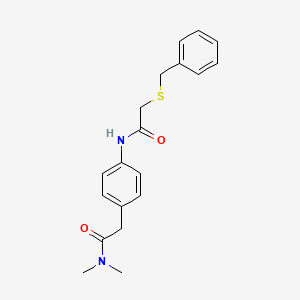
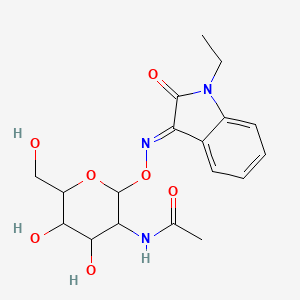
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)
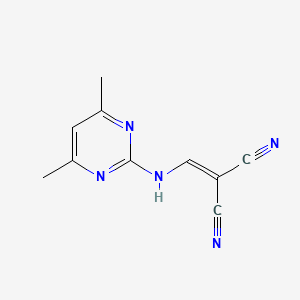
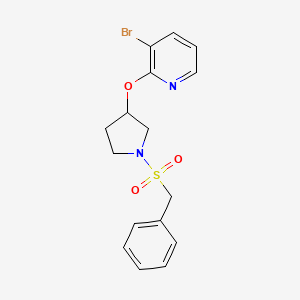

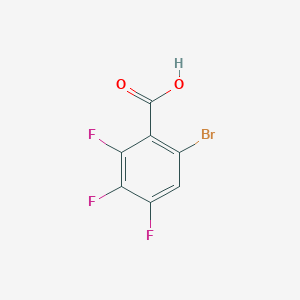
![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)